Chalcone

Catalog No.
S523398
CAS No.
94-41-7
M.F
C15H12O
M. Wt
208.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chalcone

CAS Number

94-41-7

Product Name

Chalcone

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-one

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+

InChI Key

DQFBYFPFKXHELB-VAWYXSNFSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

1,3 Diphenyl 2 Propen 1 One, 1,3-Diphenyl-2-Propen-1-One, Benzalacetophenone, Benzylideneacetophenone, Chalcone, Chalkone

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

Description

The exact mass of the compound Chalcone is 208.0888 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167107. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones. It belongs to the ontological category of chalcones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Origin and Significance

Chalcone is a naturally occurring compound found in various plants, including Alpinia hainanensis and Xanthorrhoea latifolia []. It serves as a precursor for the biosynthesis of numerous chalconoids, which exhibit diverse pharmacological properties. Due to its inherent biological activity and structural simplicity, chalcone itself has become a significant molecule in medicinal chemistry research [].


Molecular Structure Analysis

Chalcone possesses a relatively simple yet intriguing structure. It consists of two aromatic phenyl rings (C6H5) connected by an α,β-unsaturated ketone moiety (C=C-C=O) []. This specific arrangement of functional groups contributes to chalcone's unique properties:

  • Conjugation: The presence of alternating double bonds and single bonds allows for delocalization of electrons across the molecule, enhancing stability and reactivity [].
  • Keto-enol tautomerism: The α,β-unsaturated ketone can exist in equilibrium with its enol form, providing the molecule with additional reactive sites [].

Chemical Reactions Analysis

Synthesis

Chalcone is typically synthesized via an aldol condensation reaction between benzaldehyde and acetophenone. This reaction can be performed under solvent-free conditions, making it a green chemistry experiment often used in organic chemistry education [].

C6H5CHO + CH3C(O)CH3 -> C6H5CH=CHC(O)CH3 (Chalcone)
Other Relevant Reactions

Chalcone can undergo further transformations to yield a diverse array of chalcone derivatives. These reactions include:

  • Claisen condensation: formation of a β-hydroxyketone by reaction with a carboxylic acid ester [].
  • Michael addition: addition of nucleophiles to the α,β-unsaturated carbonyl group [].
  • Cyclization reactions: formation of various heterocyclic rings [].

These reactions allow for the creation of chalcone derivatives with tailored properties for specific applications.

Physical and Chemical Properties

  • Melting point: 55-57 °C [].
  • Boiling point: Not readily available due to decomposition at high temperatures.
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone [].
  • Stability: Relatively stable under ambient conditions but can degrade upon prolonged exposure to light or heat [].
  • Antioxidant activity: Chalcone's structure allows it to scavenge free radicals, protecting cells from oxidative damage.
  • Enzyme inhibition: Certain chalcone derivatives can inhibit enzymes involved in disease processes, such as those involved in inflammation or cancer cell proliferation [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.1

Exact Mass

208.0888

LogP

3.08 (LogP)

Appearance

Solid powder

Melting Point

57.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5S5A2Q39HX

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

614-47-1
94-41-7

Wikipedia

Chalcone
Cinnamoylbenzene

General Manufacturing Information

2-Propen-1-one, 1,3-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

Merck Index, 11th Edition, 2028

"Front Matter". Nomenclature of Organic Chemistry : IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. 2014. p. 722. doi:10.1039/9781849733069-FP001. ISBN 978-0-85404-182-4.

Tomás-Barberán, Francisco A.; Clifford, Michael N. (2000). "Flavanones, Chalcones and Dihydrochalcones - Nature, Occurrence and Dietary Burden". Journal of the Science of Food and Agriculture. 80 (7): 1073–1080. doi:10.1002/(SICI)1097-0010(20000515)80:7<1073::AID-JSFA568>3.0.CO;2-B.

Song, Dong-mee; Jung, Kyoung-Hoon; Moon, Ji-hye; Shin, Dong-Myung (2003). "Photochemistry of chalcone and the application of chalcone-derivatives in photo-alignment layer of liquid crystal display". Optical Materials. 21 (1–3): 667–71. Bibcode:2003OptMa..21..667S. doi:10.1016/S0925-3467(02)00220-3.

E. P. Kohler, H. M. Chadwell (1922). "Benzalacetophenone". Organic Syntheses. 2: 1. doi:10.15227/orgsyn.002.0001.

Palleros, Daniel R (2004). "Solvent-Free Synthesis of Chalcones". Journal of Chemical Education. 81 (9): 1345. Bibcode:2004JChEd..81.1345P. doi:10.1021/ed081p1345.

Zhuang, Chunlin; Zhang, Wen; Sheng, Chunquan; Zhang, Wannian; Xing, Chengguo; Miao, Zhenyuan (28 June 2017). "Chalcone: A Privileged Structure in Medicinal Chemistry". Chemical Reviews. 117 (12): 7762–7810. doi:10.1021/acs.chemrev.7b00020. PMC 6131713. PMID 28488435.

Mahapatra, Debarshi Kar; Bharti, Sanjay Kumar; Asati, Vivek (2017). "Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives". Current Topics in Medicinal Chemistry. 17 (28): 3146–3169. doi:10.2174/1568026617666170914160446. PMID 28914193.

Xia, Yi; Yang, Zheng-Yu; Xia, Peng; Bastow, Kenneth F.; Nakanishi, Yuka; Lee, Kuo-Hsiung (2000). "Antitumor agents. Part 202: Novel 2′-amino chalcones: design, synthesis and biological evaluation". Bioorganic & Medicinal Chemistry Letters. 10 (8): 699–701. doi:10.1016/S0960-894X(00)00072-X. ISSN 0960-894X. PMID 10782667.

Santos, Mariana B.; Pinhanelli, Vitor C.; Garcia, Mayara A.R.; Silva, Gabriel; Baek, Seung J.; França, Suzelei C.; Fachin, Ana L.; Marins, Mozart; Regasini, Luis O. (2017). "Antiproliferative and pro-apoptotic activities of 2′- and 4′-aminochalcones against tumor canine cells" (PDF). European Journal of Medicinal Chemistry. 138: 884–889. doi:10.1016/j.ejmech.2017.06.049. hdl:11449/174929. ISSN 0223-5234. PMID 28738308.

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